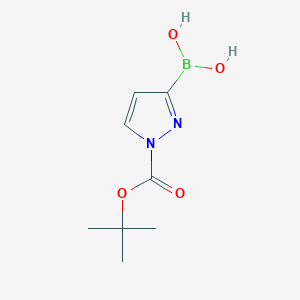

(1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid

Descripción general

Descripción

(1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring, which is further protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid typically involves the borylation of a pyrazole derivative. One common method includes the reaction of a pyrazole precursor with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is often carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to yield boranes.

Substitution Reactions: The pyrazole ring can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Resulting from oxidation reactions.

Functionalized Pyrazoles: Obtained through substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

(1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid can be synthesized through various methods, often involving the boronation of pyrazole derivatives. Its reactivity is primarily attributed to the boronic acid functional group, which can participate in several coupling reactions, including:

- Suzuki Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, facilitating the synthesis of complex organic molecules. This application is crucial in the development of pharmaceuticals and agrochemicals .

- Copper-Catalyzed Azidation : The compound can be utilized in copper-catalyzed reactions to convert aryl/heteroaryl boronic acids into azides, which are important intermediates in organic synthesis and medicinal chemistry .

Medicinal Chemistry

The compound has been employed as a building block in the design of selective inhibitors for various biological targets:

- CHK2 Inhibitors : Research has focused on optimizing this compound derivatives to create potent inhibitors of checkpoint kinase 2 (CHK2), which plays a critical role in DNA damage response pathways. These inhibitors have potential applications as antitumor agents .

- Cathepsin Inhibitors : The compound has also been used in the synthesis of selective cathepsin inhibitors, which are relevant in treating diseases characterized by excessive proteolytic activity, such as cancer and arthritis .

Organic Synthesis

This compound serves as an important reagent in various synthetic pathways:

- Formation of Complex Molecules : Its ability to form stable intermediates allows chemists to construct complex molecular architectures efficiently. This is particularly useful in synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals .

Case Studies

Mecanismo De Acción

The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid: Similar in structure but with a pyrrolo[2,3-b]pyridine ring instead of a pyrazole ring.

(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid: Differing in the position of the boronic acid group on the pyrazole ring.

Uniqueness: (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its tert-butoxycarbonyl protection also provides stability, making it a valuable intermediate in various synthetic applications.

Actividad Biológica

(1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a pyrazole ring, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily recognized for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex molecules. Its biological activity is being explored for potential pharmaceutical applications.

- Molecular Formula: CHBNO

- Molecular Weight: 212.01 g/mol

- CAS Number: 1162261-97-3

Biological Applications

The biological activity of this compound has been investigated in various contexts:

2. Synthesis of Bioactive Compounds

This compound is utilized in synthesizing biologically active molecules, including potential drug candidates. Its role as a versatile building block enables the development of compounds with therapeutic properties.

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the potential applications and biological activities of boronic acids similar to this compound:

Table 1: Summary of Biological Activities of Boronic Acids

While specific mechanisms for this compound remain under investigation, boronic acids generally exert their biological effects through reversible covalent bonding with diols in active sites of enzymes, leading to inhibition or modulation of enzymatic activity.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the borylation of a pyrazole derivative using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst. This method is often conducted under inert atmospheres at elevated temperatures to maximize yield. Its industrial applications extend into medicinal chemistry, organic synthesis, and materials science.

Propiedades

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-4-6(10-11)9(13)14/h4-5,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFZWYIHBPVOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN(C=C1)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669977 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162261-97-3 | |

| Record name | 1-(1,1-Dimethylethyl) 3-borono-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162261-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.